molecular formula C20H10 B1514484 3,3',5,5'-Tetraethynyl-1,1'-biphenyl CAS No. 189619-31-6

3,3',5,5'-Tetraethynyl-1,1'-biphenyl

Cat. No.: B1514484
CAS No.: 189619-31-6
M. Wt: 250.3 g/mol
InChI Key: RVWOQPYCLALQNB-UHFFFAOYSA-N
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Description

3,3',5,5'-Tetraethynyl-1,1'-biphenyl is a synthetic organic compound characterized by its unique structure, which includes four ethynyl groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3',5,5'-tetraethynyl-1,1'-biphenyl typically involves the stepwise addition of ethynyl groups to the biphenyl core. One common method is the Sonogashira cross-coupling reaction, which involves the coupling of a halogenated biphenyl with an ethynyl group in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 3,3',5,5'-Tetraethynyl-1,1'-biphenyl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or iodine (I₂).

Major Products Formed:

  • Oxidation: Formation of biphenylquinones.

  • Reduction: Production of partially hydrogenated derivatives.

  • Substitution: Generation of halogenated biphenyls.

Scientific Research Applications

3,3',5,5'-Tetraethynyl-1,1'-biphenyl has several scientific research applications:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Employed in the study of molecular interactions and biological pathways.

  • Medicine: Potential use in drug delivery systems and as a precursor for pharmaceuticals.

  • Industry: Utilized in the development of advanced materials, such as covalent organic frameworks (COFs) and organic electronic devices.

Comparison with Similar Compounds

3,3',5,5'-Tetraethynyl-1,1'-biphenyl is unique due to its high degree of ethynylation, which imparts distinct chemical and physical properties compared to other biphenyl derivatives. Similar compounds include:

  • 3,3',5,5'-Tetrabromobiphenyl: Contains bromine atoms instead of ethynyl groups.

  • 3,3',5,5'-Tetrabutylbiphenyl: Features butyl groups instead of ethynyl groups.

  • 1,1'-Biphenyl-3,3',5,5'-tetracarbaldehyde: Contains carbaldehyde groups instead of ethynyl groups.

These compounds differ in their reactivity and applications, highlighting the unique role of this compound in scientific research and industry.

Properties

IUPAC Name

1-(3,5-diethynylphenyl)-3,5-diethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10/c1-5-15-9-16(6-2)12-19(11-15)20-13-17(7-3)10-18(8-4)14-20/h1-4,9-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWOQPYCLALQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C#C)C#C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70777838
Record name 3,3',5,5'-Tetraethynyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70777838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189619-31-6
Record name 3,3',5,5'-Tetraethynyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70777838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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